

o-Cresyl Glycidyl Ether: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cresyl glycidyl ether*

Cat. No.: *B1193916*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **o-Cresyl glycidyl ether** (o-CGE), a significant reactive diluent used in epoxy resin formulations. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, and safety considerations. Detailed experimental protocols are provided, and key processes are visualized to support research and development activities.

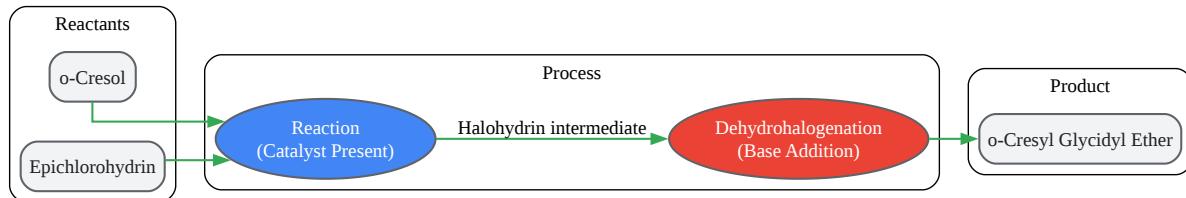
Introduction

o-Cresyl glycidyl ether, with the IUPAC name 2-[(2-Methylphenoxy)methyl]oxirane, is an aromatic glycidyl ether.^{[1][2]} Its primary industrial application is to reduce the viscosity of epoxy resins, thereby improving their handling and processing characteristics for use in coatings, sealants, adhesives, and composites.^[1] As a monofunctional reactive diluent, it incorporates into the epoxy matrix during the curing process.^[1]

Chemical and Physical Properties

o-Cresyl glycidyl ether is a clear, light-yellow, or colorless liquid.^{[2][3][4]} A comprehensive summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of **o-Cresyl Glycidyl Ether**


Property	Value	Source(s)
CAS Number	2210-79-9	[1] [3] [5]
Alternate CAS Number	26447-14-3	[3]
EC Number	218-645-3	[1] [4]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2] [5]
Molar Mass	164.20 g/mol	[1] [2] [5]
Boiling Point	~259 °C (498 °F) at 760 mmHg	[2] [6]
Flash Point	~113 °C (235.4 °F) c.c.	[4]
Density	1.09 g/cm ³ at 20 °C (68 °F)	[2] [6]
Vapor Density	5.7 (air = 1)	[2] [4]
Water Solubility	Insoluble (< 1 mg/mL at 22 °C)	[2] [4] [6]
Appearance	Clear light yellow liquid	[2] [3]

Synthesis and Manufacturing

The industrial synthesis of **o-Cresyl glycidyl ether** typically involves the reaction of ortho-cresol with epichlorohydrin. This process can be catalyzed by various substances, including Lewis acids or bases.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the initial addition of epichlorohydrin to o-cresol to form a halohydrin ether, followed by dehydrohalogenation to yield the final glycidyl ether product.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **o-Cresyl glycidyl ether**.

Detailed Experimental Protocol: Synthesis from o-Cresol and Epichlorohydrin

The following protocol is based on established synthesis routes.[\[7\]](#)

Materials:

- ortho-cresol (0.6 mole, 64.8 g)
- Epichlorohydrin (3.6 mole, 330 g)
- Piperidine (5 drops, as catalyst)
- Methylene chloride (for extraction)
- 50% aqueous sodium hydroxide solution

Procedure:

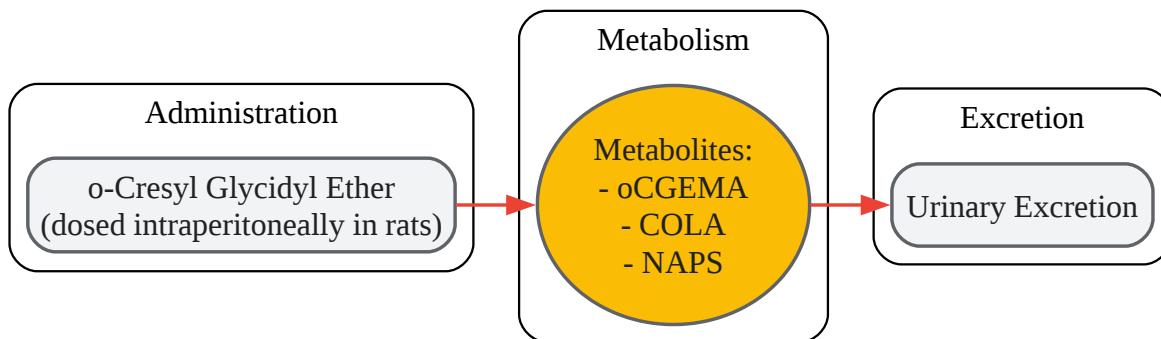
- A solution of ortho-cresol, epichlorohydrin, and piperidine is prepared in a suitable reaction vessel.
- The mixture is allowed to react. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Upon completion of the initial reaction, the excess epichlorohydrin is typically removed by distillation under reduced pressure.
- The resulting intermediate is then treated with a 50% aqueous solution of sodium hydroxide to induce dehydrohalogenation, forming the glycidyl ether. This step is often performed at a controlled temperature (e.g., 55-60 °C).
- After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent like methylene chloride or toluene.
- The organic phase is washed to remove salts and other impurities.
- The solvent is evaporated to yield the crude **o-Cresyl glycidyl ether**, which can be further purified by vacuum distillation if required.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a common technique for the analysis and purification of **o-Cresyl glycidyl ether**.

Experimental Protocol: Reverse-Phase HPLC Analysis


This method is suitable for determining the purity of **o-Cresyl glycidyl ether** and for pharmacokinetic studies.^[8]

Instrumentation and Conditions:

- Column: Newcrom R1 (or equivalent reverse-phase column)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
- Detection: UV detector (wavelength to be optimized based on the chromophore) or a mass spectrometer.
- Application: This method can be scaled for preparative separation to isolate impurities.^[8]

Metabolism

Studies in animal models have provided insight into the metabolic fate of **o-Cresyl glycidyl ether**. Research in male Wistar rats has shown that after intraperitoneal administration, o-CGE is metabolized and its metabolites are excreted in the urine.^[9] The metabolic profile is comparable to that of phenyl glycidyl ether (PGE).^[9]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of **o-Cresyl glycidyl ether** in rats.

Safety and Handling

o-Cresyl glycidyl ether presents several health and safety concerns that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Table 2: GHS Hazard Information for **o-Cresyl Glycidyl Ether**

Hazard Class	GHS Pictogram	Hazard Statement	Source
Skin Corrosion/Irritation	GHS07 (Exclamation Mark)	H315: Causes skin irritation	[2]
Skin Sensitization	GHS07 (Exclamation Mark)	H317: May cause an allergic skin reaction	[2]
Germ Cell Mutagenicity	GHS08 (Health Hazard)	H341: Suspected of causing genetic defects	[2]
Hazardous to the Aquatic Environment (Long-term)	GHS09 (Environment)	H411: Toxic to aquatic life with long lasting effects	[2]

Handling and Storage Recommendations:

- Ventilation: Use in a well-ventilated area or with local exhaust ventilation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[4\]](#)
- Storage: Store in a cool, dark place, separated from strong oxidants, strong bases, strong acids, and amines.[\[4\]](#)
- Spill Response: In case of a spill, remove all ignition sources. Use an absorbent material to clean up the liquid and place it in a sealed container for disposal.[\[6\]](#)

Applications

The primary application of **o-Cresyl glycidyl ether** is as a reactive diluent for epoxy resins.[\[1\]](#) Its inclusion in epoxy formulations offers several advantages:

- Viscosity Reduction: It significantly lowers the viscosity of high molecular weight epoxy resins, making them easier to process.
- Improved Properties: It can enhance certain properties of the cured resin, such as solvent and water resistance.[\[10\]](#)

It is utilized in a variety of industrial products, including:

- Floor coatings
- Anti-corrosion coatings
- Adhesives and sealants[1][11]
- Potting and encapsulation materials[11]
- Plastic composites manufacturing[2]

Conclusion

o-Cresyl glycidyl ether is a crucial component in many epoxy-based systems, valued for its ability to modify resin viscosity and performance. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and industrial applications. This guide provides a foundational resource for professionals working with this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
2. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. o-Cresyl glycidyl ether - Hazardous Agents | Haz-Map [haz-map.com]
4. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
5. scbt.com [scbt.com]
6. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
7. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]

- 8. o-Cresyl glycidyl ether | SIELC Technologies [sielc.com]
- 9. Cresyl glycidyl ether | C10H12O2 | CID 16606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Reactive Diluent Rd-691 O-Cresyl Glycidyl Ether CAS Number: 2210-79-9 - Reactive Diluent and Epoxy Hardener [honrepoxy.en.made-in-china.com]
- To cite this document: BenchChem. [o-Cresyl Glycidyl Ether: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193916#o-cresyl-glycidyl-ether-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com